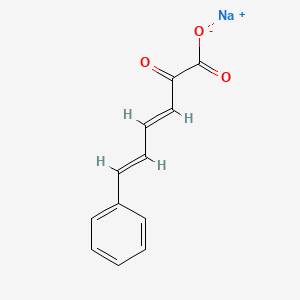

Sodium 2-oxo-6-phenylhexa-3,5-dienoate

Descripción general

Descripción

Sodium 2-oxo-6-phenylhexa-3,5-dienoate: is an organic compound with the molecular formula C12H9NaO3. It is a sodium salt derivative of 2-oxo-6-phenylhexa-3,5-dienoic acid. This compound is known for its unique structure, which includes a conjugated diene system and a phenyl group, making it an interesting subject for various chemical studies and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-oxo-6-phenylhexa-3,5-dienoate typically involves the reaction of 2-oxo-6-phenylhexa-3,5-dienoic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, where the acid is neutralized by the base to form the sodium salt. The reaction conditions generally include:

Temperature: Room temperature to slightly elevated temperatures (25-40°C).

Solvent: Water or a mixture of water and an organic solvent like ethanol.

Reaction Time: Several hours to ensure complete neutralization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale neutralization processes using continuous reactors. The process parameters are optimized to achieve high yield and purity, with careful control of temperature, pH, and reaction time.

Análisis De Reacciones Químicas

Types of Reactions: Sodium 2-oxo-6-phenylhexa-3,5-dienoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the conjugated diene system into saturated or partially saturated products.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of saturated or partially saturated hydrocarbons.

Substitution: Formation of brominated or nitrated phenyl derivatives.

Aplicaciones Científicas De Investigación

Biochemical Research Applications

Sodium 2-oxo-6-phenylhexa-3,5-dienoate serves as an important intermediate in the synthesis of various bioactive compounds. Its unique structure allows it to participate in enzymatic reactions that are pivotal for metabolic engineering.

Enzymatic Pathways:

- The compound is utilized in engineered metabolic pathways involving enzymes such as dioxygenases. These enzymes can catalyze the cleavage of aromatic compounds, making this compound a valuable substrate for studying enzyme kinetics and mechanisms .

Case Study:

A study highlighted the role of this compound in the catabolism of lignin-derived compounds by specific bacterial strains. The compound was shown to enhance the activity of extradiol dioxygenases, which are crucial for breaking down complex aromatic structures into simpler forms .

Pharmaceutical Applications

This compound has been explored for its potential in drug development due to its bioactive properties.

Antimicrobial Properties:

Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. This makes it a candidate for developing new antibiotics or antifungal agents .

Case Study:

In a pharmacological study, derivatives of this compound were synthesized and tested against various pathogens. The results demonstrated notable efficacy against resistant strains of bacteria, suggesting a pathway for new therapeutic agents .

Environmental Applications

The compound has implications in bioremediation efforts due to its ability to serve as a substrate for microorganisms involved in degrading environmental pollutants.

Biodegradation Studies:

this compound has been used to study microbial degradation pathways, particularly in the context of aromatic compound metabolism. Its application helps in understanding how certain microbes can be harnessed to clean up contaminated environments .

Case Study:

A research project evaluated the effectiveness of specific bacterial strains in degrading this compound under anaerobic conditions. The findings revealed that these bacteria could utilize the compound as a carbon source while simultaneously breaking down toxic pollutants .

Data Table: Applications Overview

Mecanismo De Acción

The mechanism of action of sodium 2-oxo-6-phenylhexa-3,5-dienoate involves its interaction with molecular targets through its conjugated diene system and phenyl group. The compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, enzymes, or other chemical species, resulting in specific effects.

Molecular Targets and Pathways:

Enzymes: The compound can act as a substrate or inhibitor for enzymes involved in oxidation-reduction reactions.

Receptors: It may interact with cellular receptors, influencing signal transduction pathways.

Metabolic Pathways: The compound can be metabolized by cellular enzymes, leading to the formation of biologically active metabolites.

Comparación Con Compuestos Similares

2-oxo-6-phenylhexa-3,5-dienoic acid: The parent acid form of the sodium salt.

2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate: A related compound with a hydroxyl group instead of a keto group.

2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid: Another related compound with both hydroxyl and keto groups.

Uniqueness: Sodium 2-oxo-6-phenylhexa-3,5-dienoate is unique due to its sodium salt form, which enhances its solubility in water and makes it more suitable for certain applications. Its conjugated diene system and phenyl group provide a versatile platform for various chemical transformations and biological interactions.

Actividad Biológica

Sodium 2-oxo-6-phenylhexa-3,5-dienoate, a sodium salt derivative of 2-oxo-6-phenylhexa-3,5-dienoic acid, is an organic compound with significant biological activity. This compound is characterized by its unique structure, which includes a conjugated diene system and a phenyl group. Its applications span various fields, including enzymatic studies, medicinal chemistry, and industrial processes.

Molecular Formula: C12H9NaO3

CAS Number: 128202-79-9

The compound's structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution. These reactions are crucial for its biological activity and potential applications in research and industry.

The biological activity of this compound primarily involves its interaction with enzymes and other molecular targets. The compound can serve as a substrate or inhibitor for enzymes that facilitate oxidation-reduction reactions. Its conjugated diene system and phenyl group enable it to form reactive intermediates that can interact with biological molecules, thereby influencing various metabolic pathways.

Molecular Targets and Pathways

- Enzymes: Acts as a substrate or inhibitor for enzymes involved in metabolic pathways.

- Receptors: May interact with cellular receptors affecting signal transduction.

- Metabolic Pathways: Can be metabolized by cellular enzymes to produce biologically active metabolites.

Enzyme-Catalyzed Reactions

This compound is extensively used in biological research to study enzyme-catalyzed reactions involving conjugated dienes. It serves as a model substrate for investigating the mechanisms of enzymatic transformations, particularly in the context of bioremediation and environmental microbiology .

Medicinal Chemistry

The compound has potential applications in medicinal chemistry due to its ability to form various derivatives that may exhibit biological activity. Its derivatives are being explored for their potential therapeutic effects, making it a candidate for drug development .

Study on Biphenyl Catabolism

Research has demonstrated that this compound plays a role in the catabolism of biphenyl compounds. The bphD gene encodes an enzyme that utilizes this compound to produce benzoate and other metabolites through hydrolytic pathways. This highlights the compound's importance in microbial degradation processes .

Enzyme Characterization

A study characterized the enzymatic activity of dioxygenases that utilize similar substrates to this compound. The research found that these enzymes exhibited varying levels of activity depending on the substrate structure, indicating the compound's versatility as a substrate in enzymatic reactions .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Sodium salt of a keto acid | Enzyme substrate/inhibitor |

| 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate | Hydroxy derivative | Related metabolic pathways |

| 2-hydroxy-6-ketohexanoic acid | Parent acid | Limited biological activity |

The unique properties of this compound enhance its solubility and reactivity compared to its parent compounds, making it suitable for various applications in biochemical research and industrial processes .

Propiedades

IUPAC Name |

sodium;(3E,5E)-2-oxo-6-phenylhexa-3,5-dienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3.Na/c13-11(12(14)15)9-5-4-8-10-6-2-1-3-7-10;/h1-9H,(H,14,15);/q;+1/p-1/b8-4+,9-5+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPRYECFRTHOFDG-VYMJFYGFSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=CC(=O)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C/C(=O)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.